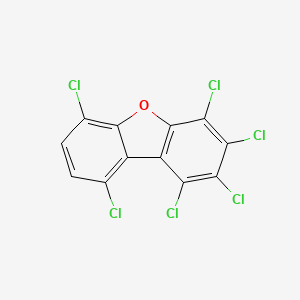

1,2,3,4,6,9-Hexachlorodibenzofuran

Description

Contextualization of Hexachlorodibenzofurans (HxCDFs) within PCDF Congener Families

The 135 PCDF congeners are categorized into families based on the number of chlorine atoms they possess. These families range from monochlorodibenzofurans to the fully chlorinated octachlorodibenzofuran. Hexachlorodibenzofurans (HxCDFs) are the group of PCDF congeners that contain exactly six chlorine atoms.

The distribution of isomers within each congener family is not uniform, as illustrated in the following table:

Table 1: Number of Isomers for Each PCDF Congener Group

| PCDF Congener Group | Number of Chlorine Atoms | Number of Isomers |

|---|---|---|

| Monochlorodibenzofuran (MCDF) | 1 | 4 |

| Dichlorodibenzofuran (DCDF) | 2 | 16 |

| Trichlorodibenzofuran (TrCDF) | 3 | 28 |

| Tetrachlorodibenzofuran (TCDF) | 4 | 38 |

| Pentachlorodibenzofuran (PeCDF) | 5 | 28 |

| Hexachlorodibenzofuran (HxCDF) | 6 | 16 |

| Heptachlorodibenzofuran (HpCDF) | 7 | 4 |

| Octachlorodibenzofuran (OCDF) | 8 | 1 |

| Total | 135 |

As shown in Table 1, there are 16 possible isomers of hexachlorodibenzofuran. This level of chlorination represents a significant portion of the total PCDF congeners and includes several isomers of particular environmental interest due to their persistence and distribution patterns.

Significance of Isomer-Specific Research on 1,2,3,4,6,9-Hexachlorodibenzofuran

The precise arrangement of chlorine atoms on the dibenzofuran (B1670420) structure profoundly influences the chemical and physical properties of each isomer. Consequently, isomer-specific research is paramount for accurately assessing the environmental behavior and fate of these compounds. The isomer this compound serves as a case in point, with its unique properties necessitating focused scientific inquiry.

Research has shown that different PCDF isomers exhibit varying degrees of persistence and can be indicative of specific formation pathways or sources. For instance, the isomer profiles of PCDFs found in ambient air often resemble those from combustion sources. nih.gov In contrast, PCDF contamination related to chemical products tends to show a less complex profile with only a few characteristic isomers. The detection of specific HxCDF isomers, including those other than the most-studied 2,3,7,8-substituted congeners, in environmental samples underscores the need for analytical methods that can differentiate between them.

The following table presents available physicochemical data for this compound, highlighting the kind of specific information that is critical for environmental modeling and risk assessment.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂Cl₆O |

| Molecular Weight | 374.862 g/mol |

| CAS Number | Not available |

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,9-hexachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-3-1-2-4(14)11-5(3)6-7(15)8(16)9(17)10(18)12(6)19-11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFUZIROJGXTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075272 | |

| Record name | Dibenzofuran, 1,2,3,4,6,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91538-83-9 | |

| Record name | 1,2,3,4,6,9-Hexachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91538-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,6,9-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091538839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,2,3,4,6,9-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,9-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXP2MMN74R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Sources of 1,2,3,4,6,9 Hexachlorodibenzofuran

Inadvertent Production during Industrial and Combustion Processes

The primary routes of formation for 1,2,3,4,6,9-Hexachlorodibenzofuran are through inadvertent synthesis in high-temperature environments where chlorine, organic matter, and often a metal catalyst are present.

Municipal solid waste (MSW) incinerators are significant sources of PCDD/F emissions. researchgate.net These facilities process a heterogeneous mix of waste, which can include plastics like polyvinyl chloride (PVC), chlorinated papers, and various organic materials, providing the necessary carbon and chlorine for PCDF formation. acs.org The combustion process, particularly in the post-combustion zone at temperatures between 200°C and 400°C, provides an ideal environment for the de novo synthesis of these compounds on the surface of fly ash particles, which often contain metal catalysts. aaqr.orgaaqr.org While specific data for the 1,2,3,4,6,9- congener is part of the broader PCDF emissions, studies have confirmed the presence of various hexachlorodibenzofuran isomers in the air near municipal waste incinerators. Co-combustion of sewage sludge with coal is another identified source of PCDD/F emissions. aaqr.org

The metallurgical industry is another major contributor to PCDF emissions. Processes such as iron ore sintering, which is a pre-treatment step in iron manufacturing, have been identified as the principal source of PCDD/F in some regions. researchgate.net Other metallurgical operations, including those in copper and aluminum plants and integrated steel mills, also release PCDFs. researchgate.net The high temperatures, presence of chlorine from raw materials (like ores and coke), and the catalytic action of metal oxides and chlorides on surfaces within these facilities facilitate the formation of PCDFs, including hexachlorodibenzofuran congeners. aaqr.org

The chemical industry unintentionally produces PCDFs as impurities during the synthesis of various chlorinated organic compounds. The production of chlorophenols, which are used as intermediates in the manufacturing of pesticides, herbicides, and dyes, is a well-documented source of PCDF contamination. nih.govnih.govwikipedia.org Similarly, the manufacturing of other chlorinated aromatic compounds can lead to the formation of PCDF byproducts. nih.govt3db.ca These furans are formed through condensation reactions of chlorophenol precursors under specific temperature and pressure conditions. nih.gov

Pulp and paper mills that use chlorine or chlorine-containing compounds for bleaching pulp are known sources of PCDF emissions. isotope.com The reaction of chlorine with lignins and other phenolic compounds present in the wood pulp can generate a variety of chlorinated organic compounds, including PCDFs. Although modern bleaching processes have moved towards reducing or eliminating elemental chlorine, historical practices have contributed to the environmental burden of these compounds.

Polychlorinated biphenyls (PCBs), which were widely used in electrical equipment like transformers and capacitors, can be precursors to PCDFs. nih.gov While commercial PCB formulations themselves can contain low levels of PCDFs as impurities, the thermal decomposition of PCBs during accidents such as fires or explosions can lead to the formation of significant quantities of PCDFs. nih.gov The cyclization of a PCB molecule with the loss of two chlorine atoms or a hydrogen and a chlorine atom can form a PCDF.

Interactive Data Table: Major Industrial Sources of Hexachlorodibenzofurans

| Industrial Sector | Specific Process | Key Precursors/Conditions |

| Waste Management | Municipal Solid Waste Incineration | PVC, chlorinated paper, organic matter, fly ash, metal catalysts (Cu, Fe), temperatures of 200-400°C |

| Co-combustion of Sewage Sludge | Organic matter, chlorine, metal catalysts (Fe, Cu) | |

| Metallurgy | Iron Ore Sintering | Iron ore fines, coke/coal, chlorine impurities, high temperatures |

| Steel Manufacturing | Scrap metal, carbon, chlorine impurities | |

| Secondary Copper/Aluminum Smelting | Scrap metal, chlorine-containing fluxes | |

| Chemical Industry | Chlorophenol Production | Chlorophenols, high temperature, pressure |

| Pesticide/Herbicide Manufacturing | Chlorinated aromatic intermediates | |

| Pulp and Paper | Chlorine Bleaching | Lignin, residual phenols, chlorine/chlorine dioxide |

| Energy/Electrical | Fires involving PCB-containing equipment | Polychlorinated Biphenyls (PCBs), high temperatures |

Precursor Compounds and Proposed Reaction Mechanisms for Hexachlorodibenzofuran Formation

The formation of hexachlorodibenzofurans can occur through two primary pathways: from the transformation of precursor compounds or via de novo synthesis from simpler molecules.

Precursor-Mediated Formation: This pathway involves the chemical transformation of structurally similar chlorinated aromatic compounds. Key precursors include:

Chlorophenols (CPs): Widely recognized as major precursors, CPs can undergo condensation reactions to form PCDFs. nih.gov The formation of a chlorophenoxy radical is a critical initial step. nih.govacs.org

Chlorobenzenes (CBzs): The oxidation of chlorobenzenes can lead to the formation of chlorophenoxy radicals, which then react to form PCDFs. iafss.org

Polychlorinated Biphenyls (PCBs): PCBs can cyclize to form PCDFs through intramolecular reactions, typically at high temperatures. nih.gov

De Novo Synthesis: This pathway involves the formation of PCDFs from elemental carbon, a chlorine source (e.g., HCl, Cl2), and oxygen on a catalytic surface, such as the fly ash in incinerators. aaqr.org The process is catalyzed by metal oxides or chlorides, with copper being a particularly effective catalyst. aaqr.org

Proposed Reaction Mechanisms: The formation of PCDFs from precursors like 2-chlorophenol (B165306) on metal oxide surfaces (e.g., CuO) has been studied in detail. Two primary mechanisms are proposed:

Langmuir-Hinshelwood (L-H) Mechanism: This mechanism is believed to be dominant for PCDF formation. It involves the reaction between two adsorbed species on a catalytic surface. nih.govresearchgate.net For example, two chemisorbed chlorophenoxy radicals can recombine and then cyclize to form a PCDF. researchgate.net

Eley-Rideal (E-R) Mechanism: This mechanism, considered more significant for PCDD formation, involves a reaction between an adsorbed species and a gas-phase molecule. nih.govresearchgate.net

The formation of a chlorophenoxy radical from a chlorophenol molecule is a key initiating step in these surface-mediated reactions. acs.org Subsequent chlorination of less-chlorinated dibenzofuran (B1670420) molecules can also occur, leading to the formation of more highly chlorinated congeners like this compound. The chlorination sequence often follows the electrophilic aromatic substitution mechanism. aaqr.org

Environmental Occurrence and Distribution of 1,2,3,4,6,9 Hexachlorodibenzofuran

Presence in Diverse Environmental Compartments

As a member of the PCDF family, 1,2,3,4,6,9-HxCDF is expected to be distributed across various environmental matrices. The general behavior of HxCDFs involves partitioning to soils, sediments, and organic matter due to their lipophilic (fat-loving) nature and low water solubility.

Atmospheric Concentrations and Deposition Patterns

Aquatic System Distribution: Water and Sediments

Detailed studies quantifying the concentration of 1,2,3,4,6,9-HxCDF in water and sediments are limited. Generally, due to their hydrophobic properties, HxCDFs have a strong tendency to adsorb to sediment and suspended particulate matter in aquatic environments. cdc.gov Consequently, concentrations in the water column are typically very low, while sediments can act as a significant sink and long-term reservoir for these compounds. For example, the related congener 1,2,3,7,8,9-HxCDF is listed as a hazardous substance for which analysis in water, soil, sediment, and sludge is guided by EPA methods. nih.govepa.gov

Terrestrial Environment Presence: Soil

Information regarding specific concentrations of 1,2,3,4,6,9-HxCDF in soil is scarce. However, soil is a major repository for PCDFs deposited from the atmosphere or through the application of contaminated materials. The strong adsorption of these compounds to soil organic matter limits their mobility and leaching into groundwater but contributes to their long-term persistence in the terrestrial environment. cdc.gov For example, the 2,3,4,6,7,8-HxCDF congener has been found in soil near municipal waste incinerators.

The following table summarizes the environmental compartments where hexachlorodibenzofurans (HxCDFs) are typically found, based on the behavior of the broader class of compounds.

| Environmental Compartment | Presence of HxCDFs |

| Atmosphere | Detected, often bound to particulate matter, subject to long-range transport. |

| Water | Generally low concentrations due to low solubility. |

| Sediment | Acts as a major sink, accumulating from water column deposition. |

| Soil | Major reservoir due to atmospheric deposition and strong adsorption to organic matter. |

| Biota | Bioaccumulates in the food chain, found in fish, wildlife, and humans. ontosight.aiisotope.comisotope.comcaymanchem.com |

Global and Regional Environmental Monitoring and Trends

Comprehensive monitoring programs and trend analyses specifically for the 1,2,3,4,6,9-HxCDF isomer are not widely documented. Much of the available data is for the more toxic, 2,3,7,8-substituted congeners or for the total HxCDF homologue group.

Temporal Trends in Hexachlorodibenzofuran Levels in Environmental Samples

Specific temporal trend data for 1,2,3,4,6,9-HxCDF are not available in the reviewed scientific literature. For PCDFs as a whole, regulatory actions aimed at reducing emissions from major sources, such as industrial processes and incinerators, have led to a general decline in environmental levels in many developed countries over the past few decades. However, due to their persistence, these compounds continue to be present in the environment from historical and ongoing sources.

Geographical Distribution and Hotspot Identification

The geographical distribution of 1,2,3,4,6,9-HxCDF has not been mapped in detail. However, the distribution of PCDFs is generally linked to industrial and urbanized areas, which are primary sources of emission. ontosight.ai Consequently, higher concentrations, or "hotspots," are often found in the vicinity of:

Waste incinerators

Metal production and recycling facilities

Chemical manufacturing plants that use or produce chlorinated compounds ontosight.aiisotope.com

Long-range atmospheric transport can also lead to the presence of these compounds in remote areas, such as the Arctic, far from any direct sources.

Analytical Methodologies for 1,2,3,4,6,9 Hexachlorodibenzofuran

Sample Collection, Preparation, and Extraction Procedures

The initial steps of sample collection and preparation are critical for ensuring the accuracy and reliability of the final analytical result. These procedures are designed to efficiently extract the target analyte from various matrices while minimizing loss and contamination.

Extraction from Environmental Matrices (e.g., soil, sediment, water, fly ash, tissue)

The extraction of 1,2,3,4,6,9-Hexachlorodibenzofuran from diverse environmental and biological samples is the foundational step in its analysis. The choice of extraction technique depends on the sample matrix. epa.gov Before extraction, samples are typically spiked with isotopically labeled standards, such as ¹³C₁₂-labeled PCDFs, to allow for recovery correction through isotope dilution. epa.govisotope.com

Commonly employed extraction methods include:

The following table summarizes extraction techniques applicable to various matrices for PCDF analysis.

| Matrix | Applicable Extraction Method(s) | Reference |

|---|---|---|

| Soil, Sediment, Fly Ash | Soxhlet Extraction, Pressurized Liquid Extraction (PLE) | epa.govnih.govmdpi.com |

| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | epa.govaccesson.kr |

| Tissue (e.g., fish, adipose) | Pressurized Liquid Extraction (PLE), Soxhlet Extraction | epa.govpublications.gc.ca |

| Sludge, Paper Pulp | Matrix-Specific Extraction (as per EPA Method 8290A) | epa.gov |

Multi-Stage Cleanup Procedures (e.g., alumina (B75360), activated carbon chromatography)

Following extraction, the sample extract contains the target analytes along with a multitude of interfering compounds (e.g., other chlorinated hydrocarbons, lipids) that must be removed. nih.gov Multi-stage cleanup procedures using various chromatographic adsorbents are essential for purifying the extract before instrumental analysis. researchgate.netcr2000.it Automated systems are often used to perform these complex cleanup steps. j2scientific.comresearchgate.net

The cleanup process typically involves a series of columns packed with different sorbents:

This combination of sorbents ensures that the final extract is sufficiently clean for highly sensitive instrumental analysis. cr2000.itnih.gov

| Sorbent | Purpose in Cleanup | Reference |

|---|---|---|

| Multi-layer Silica Gel (Acid/Base Modified) | Removes lipids, acidic, and basic interferences. | mdpi.comresearchgate.netuliege.be |

| Alumina | Separates PCDFs from other classes of compounds like some PCBs. | cr2000.ituliege.benih.gov |

| Activated Carbon | Selectively retains planar molecules (PCDDs/PCDFs) and separates them from non-planar interferences. | publications.gc.caj2scientific.comnih.gov |

| Florisil | Can be used to separate PCBs from PCDFs. | mdpi.compublications.gc.ca |

Isomer-Specific Chromatographic Separation

The separation of the 136 tetra- through octa-chlorinated dibenzofurans is a significant analytical challenge due to the large number of structurally similar isomers. researchgate.net High-Resolution Gas Chromatography (HRGC) is the standard technique for this purpose. azurewebsites.net

High-Resolution Gas Chromatography (HRGC) Column Selection (e.g., DB-5, SP-2330, SP-2331, DB-225)

The choice of the capillary GC column's stationary phase is the most critical factor for achieving isomer-specific separation. sigmaaldrich.comfishersci.ca The goal is to separate the target congener, this compound, from all other HxCDF isomers and potential interferences. No single column can separate all 136 PCDF congeners, so often a combination of columns is used to confirm identifications. researchgate.net

Commonly used columns for PCDF analysis include:

A common validated approach involves using a non-polar DB-5 column for quantification and a polar SP-2331 or DB-225 column for confirmation. researchgate.net

| Column Name | Stationary Phase Type | Primary Use in PCDF Analysis | Reference |

|---|---|---|---|

| DB-5 / HP-5MS | Non-polar (5% Phenyl) | Primary separation and quantification. | researchgate.netnist.gov |

| SP-2331 | Highly Polar (Cyanopropyl) | Confirmatory analysis, separation of isomers unresolved on non-polar columns. | accesson.krresearchgate.net |

| DB-225 | Polar (50% Cyanopropylphenyl) | Confirmatory analysis, alternative polarity. | researchgate.net |

Optimization of Retention Time Windows for Hexachlorodibenzofuran Congeners

Optimizing the HRGC method is crucial for ensuring that different PCDF congeners, particularly those within the same homolog group like the HxCDFs, are chromatographically resolved. This is achieved by carefully controlling the oven temperature program. researchgate.net Analysts establish retention time windows for each homolog group (e.g., all TCDFs, all PeCDFs, all HxCDFs). The elution order of congeners is highly dependent on the GC column's stationary phase. researchgate.netresearchgate.net

For a given column, the retention time of each congener is determined by injecting standard mixtures containing all congeners. researchgate.net The temperature program—consisting of initial temperature, ramp rates, and final hold times—is adjusted to maximize the separation between closely eluting isomers. researchgate.netgcms.cz The establishment of these retention time windows, verified with isotopically labeled standards in every sample, is a key quality control criterion in EPA Method 8290A and other standard procedures. epa.govresearchgate.net

Quantitative Detection and Identification Techniques

The definitive identification and quantification of this compound at the required ultra-trace levels (parts-per-trillion or lower) is accomplished using high-resolution mass spectrometry (HRMS) coupled with HRGC. epa.govazurewebsites.net HRMS is necessary to achieve the required sensitivity and to differentiate the analytes from background matrix interferences. nih.gov

The key aspects of this technique include:

The combination of HRGC retention time, exact mass measurement by HRMS, and the correct isotopic abundance ratio provides unequivocal identification and accurate quantification of this compound. azurewebsites.netpublications.gc.ca

High-Resolution Mass Spectrometry (HRMS) for Trace Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for the trace analysis of this compound. publications.gc.ca This technique is distinguished by its ability to measure the mass-to-charge ratio (m/z) of ions with high precision, enabling the determination of elemental compositions and the differentiation of target analytes from isobaric interferences. libretexts.org For the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs, HRMS is typically coupled with high-resolution gas chromatography (HRGC). publications.gc.ca This combination, known as HRGC/HRMS, provides the high selectivity and sensitivity required for analyzing these compounds in various environmental and biological samples. publications.gc.caaaqr.org

The power of HRMS lies in its high resolving power, often exceeding 10,000, which allows for the separation of ions with very similar masses. libretexts.orgnih.gov This is crucial for distinguishing this compound from other co-eluting compounds that may have the same nominal mass but different elemental formulas. libretexts.org The high mass accuracy of HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, further enhances the confidence in compound identification. nih.goveurl-pesticides.eu

Recent advancements in HRMS technology, including Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) and Orbitrap-based systems, have further improved the capabilities for untargeted and suspect screening analysis of environmental contaminants. nih.gov These technologies offer the potential for retrospective analysis of data, allowing for the identification of previously unknown or unmonitored compounds without the need for re-analysis. nih.gov

Low-Resolution Mass Spectrometry (LRMS) Applications

While HRMS is the gold standard for confirmatory analysis, low-resolution mass spectrometry (LRMS) also has its applications in the analysis of polychlorinated dibenzofurans. LRMS instruments, which determine the molecular weight of compounds to the nearest atomic mass unit, are generally more common, less expensive, and easier to maintain than their high-resolution counterparts. libretexts.org

LRMS, particularly when coupled with gas chromatography (GC-LRMS), can be used for screening and semi-quantitative analysis of this compound in less complex matrices or when high levels of contamination are expected. The U.S. Environmental Protection Agency (EPA) has developed methods, such as EPA Method 1613, that historically utilized HRGC/LRMS for the analysis of PCDDs and PCDFs. jmst.info However, for definitive identification and quantification at trace levels, especially in complex samples, the selectivity of LRMS may be insufficient to overcome interferences from other chlorinated compounds.

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique frequently used in conjunction with HRMS for the analysis of this compound. nih.gov This method involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte, such as ¹³C₁₂-1,2,3,4,6,9-Hexachlorodibenzofuran, before sample preparation and analysis. nih.govisotope.com

Because the isotopically labeled standard has a different mass from the native compound but behaves almost identically during extraction, cleanup, and chromatographic analysis, it serves as an excellent internal standard. nih.gov By measuring the ratio of the response of the native analyte to the labeled standard, accurate quantification can be achieved, compensating for any losses that may occur during the analytical procedure. nih.gov This approach significantly improves the precision and accuracy of the measurement, making it the preferred method for quantitative analysis of PCDFs in regulatory and research settings.

Calibration Protocols and Internal Standard Utilization

Robust calibration protocols are essential for the accurate quantification of this compound. These protocols typically involve the use of a series of calibration standards containing known concentrations of the native analyte and a fixed concentration of the isotopically labeled internal standard. aaqr.org

The calibration curve is generated by plotting the relative response (ratio of the native analyte peak area to the internal standard peak area) against the concentration of the native analyte. The concentration of this compound in a sample is then determined by calculating its relative response and interpolating the concentration from the calibration curve.

In addition to the isotopically labeled quantification standard, other internal standards, often referred to as surrogate standards, may be added to the sample at the beginning of the extraction process. aaqr.org These surrogates, which are typically other labeled PCDD/PCDF congeners not expected to be present in the sample, are used to monitor the efficiency of the entire analytical method, from extraction to final analysis. Recovery of these surrogates provides a measure of the method's performance for each sample.

Quality Assurance and Quality Control in Hexachlorodibenzofuran Analysis

Stringent quality assurance (QA) and quality control (QC) measures are imperative to ensure the reliability and validity of data generated from the analysis of this compound. These measures encompass the entire analytical process, from sample collection to data reporting. cdc.govcdc.gov

Key QA/QC elements include:

Method Blanks: Analyzing a blank sample (a matrix free of the target analyte) through the entire analytical procedure to check for contamination. mdpi.com

Spiked Samples: Fortifying a sample with a known amount of the analyte to assess the accuracy and recovery of the method. mdpi.com

Certified Reference Materials (CRMs): Analyzing materials with a certified concentration of the analyte to verify the accuracy of the analytical method.

Continuing Calibration Verification (CCV): Periodically analyzing a calibration standard to ensure the instrument's response remains stable throughout the analytical run. epa.gov

Internal Standard Monitoring: Monitoring the recovery of internal and surrogate standards to ensure the efficiency of the sample preparation and analysis. aaqr.orgepa.gov

Regulatory bodies like the U.S. EPA provide detailed guidelines for QA/QC in their analytical methods to ensure data of known and documented quality. epa.gov

Advances in Analytical Techniques for Polychlorinated Dibenzofurans

The field of analytical chemistry is continuously evolving, leading to advancements in the techniques used for the analysis of polychlorinated dibenzofurans (PCDFs), including this compound. nih.gov One significant area of development is the increasing use of gas chromatography-tandem mass spectrometry (GC-MS/MS), particularly with triple quadrupole mass spectrometers (GC-QqQ-MS/MS). mdpi.com This technique offers high selectivity and sensitivity, comparable in some cases to HRMS, but at a potentially lower cost and with greater ease of use. mdpi.com

Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry is emerging as a powerful tool for separating complex mixtures of PCDD/PCDFs. This technique provides enhanced chromatographic resolution, allowing for the separation of congeners that may co-elute on a single chromatographic column.

The development of novel sample preparation techniques, such as miniaturized and automated solid-phase extraction (SPE) methods, aims to reduce solvent consumption, minimize sample handling, and improve throughput. mdpi.com Additionally, advances in data processing software and the development of extensive spectral libraries are improving the speed and confidence of compound identification in both targeted and non-targeted analyses. researchgate.net

Environmental Fate and Transport Dynamics of 1,2,3,4,6,9 Hexachlorodibenzofuran

Environmental Persistence and Degradation Resistance

Stability in Soil and Sediment Environments

No specific studies detailing the half-life or degradation rates of 1,2,3,4,6,9-Hexachlorodibenzofuran in soil and sediment have been identified. While polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) in sludge-amended soil have been reported to have half-lives on the order of 20 years, this is a general finding for the entire class of compounds and not specific to the 1,2,3,4,6,9-HxCDF isomer ca.gov. Without congener-specific data, it is impossible to provide an accurate assessment of its persistence in these environments.

Atmospheric Transport and Deposition Mechanisms

Information regarding the atmospheric transport and deposition of this compound is not available. While research on mixed hexachlorodibenzofurans indicates atmospheric photolysis half-lives ranging from 3.3 to 13.3 hours, these values are not specific to the 1,2,3,4,6,9- isomer and depend on various environmental conditions epa.gov. The behavior of PCDD/Fs in the atmosphere is known to be complex, involving both gas-phase and particle-bound states, but specific data for this congener are absent.

Inter-compartmental Partitioning and Distribution

Air-Water and Sediment-Water Exchange Processes

Quantitative data on the partitioning of this compound between air and water (Henry's Law Constant) and between sediment and water (partitioning coefficient, Koc) are not available in the reviewed literature. These parameters are crucial for modeling the environmental distribution of the compound. While there are databases of Henry's Law constants for some PCDF congeners, 1,2,3,4,6,9-HxCDF is not among them noaa.govcopernicus.org.

Particle-Bound Transport in Air and Aquatic Systems

There is a lack of specific research on the sorption of this compound to atmospheric and aquatic particles. The tendency of PCDD/Fs to bind to particulate matter is a key factor in their environmental transport and deposition scielo.br. Without specific studies, the extent to which this particular isomer is transported while bound to particles remains unknown.

Bioavailability in Environmental Systems

No studies were found that specifically investigate the bioavailability of this compound in any environmental system. The bioavailability of a contaminant is a critical factor in determining its potential to enter the food chain and exert toxic effects. While there are studies on the bioavailability of other PCDD/F congeners in soil, this information cannot be reliably extrapolated to the 1,2,3,4,6,9- isomer epa.gov.

Remediation and Destruction Technologies for Polychlorinated Dibenzofurans with Relevance to 1,2,3,4,6,9 Hexachlorodibenzofuran

Thermal Treatment Methods for PCDF Degradation

Thermal treatment is a common and effective method for the remediation of soils and sediments contaminated with persistent organic pollutants like PCDFs. researchgate.net These technologies utilize heat to either destroy the contaminants or separate them from the contaminated medium for further treatment.

Incineration and Pyrolysis Processes

Incineration and pyrolysis are high-temperature thermal processes aimed at the destruction of PCDFs. wikipedia.orgyoutube.com Incineration involves the combustion of contaminants in the presence of oxygen, while pyrolysis is the thermal decomposition of materials in an oxygen-deprived environment. youtube.comnasa.gov

High-temperature incineration, typically above 1200°C, can effectively destroy PCDFs. wikipedia.orgnih.gov However, incomplete combustion or incineration at lower temperatures can paradoxically lead to the formation of PCDFs from precursor compounds like polychlorinated biphenyls (PCBs). wikipedia.orgnih.gov Research has shown that thermal treatment of PCDF-contaminated soil in a primary furnace at temperatures of 750°C and 850°C, followed by a secondary furnace at 1200°C, can achieve over 99.99% removal efficiency for PCDFs. researchgate.netnih.gov

Pyrolysis is another thermal treatment method that can be used for PCDF degradation. youtube.com It is conducted in the absence of oxygen, which prevents the formation of combustion byproducts like dioxins and furans. youtube.com

| Treatment Parameter | Result | Reference |

| Primary Furnace Temperature | >99.99% PCDF removal efficiency at 750°C and 850°C | researchgate.netnih.gov |

| Secondary Furnace Temperature | >98% decomposition efficiency at 1200°C | researchgate.netnih.gov |

In-Situ Thermal Destruction Applications

In-situ thermal destruction (ISTD) technologies offer the advantage of treating contaminated soil and sediment without excavation. epa.govepa.gov These methods involve heating the subsurface to temperatures that can either volatilize or destroy the contaminants. clu-in.org

One such technology is in-situ thermal desorption, which uses thermal conduction heating to raise the soil temperature, causing contaminants like PCDFs to vaporize. epa.gov The volatilized contaminants are then extracted through vacuum wells and treated in an above-ground system. epa.govclu-in.org This method has been successfully applied to soils contaminated with PCDFs, achieving significant reductions in contaminant concentrations. epa.gov For instance, at a former wood treatment facility, ISTD was used to treat soils contaminated with PCDD/Fs to meet a treatment standard of 1.0 µg/kg. epa.gov The process involves heating the soil to temperatures between 300°C and 335°C, which leads to the volatilization and subsequent destruction of the contaminants. epa.gov

Another approach involves the addition of inhibitors during thermal desorption to suppress the formation of PCDD/Fs. proquest.comnih.gov Studies have shown that adding compounds like calcium oxide (CaO) can significantly reduce the total PCDF concentrations and their toxic equivalent quantity (I-TEQ). nih.gov The addition of 1 wt.% CaO resulted in a 92.2% reduction in total PCDD/Fs and a 95.6% reduction in I-TEQ during thermal desorption at 400°C. nih.gov

Bioremediation Approaches

Bioremediation utilizes microorganisms to break down hazardous substances into less toxic or non-toxic compounds. neptjournal.com For PCDFs, bioremediation primarily involves anaerobic reductive dechlorination. neptjournal.com

Reductive Dechlorination by Microbial Consortia (e.g., Dehalococcoides ethenogenes cultures)

Reductive dechlorination is a process where microorganisms remove chlorine atoms from chlorinated compounds, using them as electron acceptors in a process known as dehalorespiration. neptjournal.comresearchgate.net This is a key mechanism for the natural attenuation and engineered bioremediation of PCDFs. neptjournal.com

Cultures containing Dehalococcoides species have shown the ability to dechlorinate various PCDF congeners. researchgate.netacs.org For example, a mixed culture containing Dehalococcoides ethenogenes strain 195 was found to dechlorinate 1,2,3,4,7,8-hexachlorodibenzofuran (B44130) (1,2,3,4,7,8-HxCDF). acs.org The addition of other chlorinated compounds like tetrachloroethene (PCE) and 1,2,3,4-tetrachlorobenzene (B165215) (1,2,3,4-TeCB) can enhance the dechlorination of PCDFs by providing additional electron acceptors for the microbial community. acs.org

The effectiveness of bioremediation can be enhanced by creating favorable conditions for microbial activity. nih.gov For instance, amending contaminated soil with compost under hypoxic conditions has been shown to stimulate the growth of bacteria associated with PCDF degradation, leading to significant reductions in contaminant concentrations. researchgate.netnih.gov

| Microbial Culture | Target Compound | Outcome | Reference |

| Mixed culture with Dehalococcoides ethenogenes strain 195 | 1,2,3,4,7,8-HxCDF | Dechlorinated to pentachlorodibenzofurans and tetrachlorodibenzofurans | acs.org |

| Dehalococcoides sp. strain CBDB1 | 1,2,3,4-Tetrachlorodibenzo-p-dioxin (1,2,3,4-TCDD) | Reductive dechlorination | researchgate.net |

Investigation of Dechlorination Pathways Leading to Non-Substituted Congeners

The pathway of dechlorination is crucial as it determines the toxicity of the resulting products. acs.org The goal of bioremediation is to transform highly chlorinated and toxic congeners into less chlorinated and ultimately non-toxic compounds.

Research on the dechlorination of 1,2,3,4,7,8-HxCDF by a culture containing Dehalococcoides ethenogenes strain 195 revealed that the dechlorination process resulted in the formation of 1,3,4,7,8-pentachlorodibenzofuran (B3065717) and 1,2,4,7,8-pentachlorodibenzofuran. acs.org These were further dechlorinated to 1,3,7,8-tetrachlorodibenzofuran (B1345142) and 1,2,4,8-tetrachlorodibenzofuran. acs.org Importantly, this dechlorination pathway represents a detoxification reaction as it did not produce any 2,3,7,8-substituted congeners, which are known to be highly toxic. acs.org

Adsorption Technologies for Emissions Control

Adsorption is a surface phenomenon where contaminants in a fluid phase (gas or liquid) are captured onto the surface of a solid adsorbent material. acs.org This technology is widely used for the control of PCDF emissions from various industrial processes, including incineration. aloki.hu

Activated carbon is a commonly used adsorbent for PCDF removal due to its high surface area and porous structure. aloki.hueolss.net Activated carbon injection (ACI) is a technology where powdered activated carbon is injected into the flue gas stream to adsorb PCDFs and other pollutants. aloki.hu The carbon, along with the adsorbed contaminants, is then removed by a particulate control device like a bag filter. aloki.hu

The efficiency of PCDF removal by adsorption depends on several factors, including the type of activated carbon, the injection rate, and the operating conditions of the flue gas. aloki.hu Studies have shown that ACI can achieve high removal efficiencies for PCDFs in the flue gas of medical waste incinerators. aloki.hu The selection of activated carbon with a high specific surface area and appropriate pore size is crucial for maximizing adsorption capacity. aloki.hu Other adsorbent materials, such as zeolites, are also being investigated for their potential in post-combustion capture of pollutants. doe.gov

| Technology | Adsorbent | Application | Efficiency | Reference |

| Activated Carbon Injection (ACI) | Powdered Activated Carbon | Flue gas treatment from incinerators | High removal efficiency for PCDD/Fs | aloki.hu |

| Fixed Bed Adsorber | Granular Activated Carbon | Air and gas purification | Effective for removing various contaminants | eolss.net |

| Structured Adsorbents | Zeolite coated on metal support | Post-combustion CO2 capture | Potential for high efficiency and reduced costs | doe.gov |

Activated Carbon Applications for Flue Gas PCDF Removal

Activated carbon (AC) adsorption is a leading technology for the removal of PCDD/Fs from the flue gases of waste incinerators and other industrial processes. researchgate.netepa.gov The high specific surface area and porous structure of activated carbon provide numerous sites for the adsorption of PCDF molecules. researchgate.net The effectiveness of powdered activated carbon (PAC) injection into the flue gas stream is well-established for capturing dioxins and furans before their release into the atmosphere. epa.gov

Research indicates that the removal efficiency of PCDD/Fs by activated carbon is influenced by several factors, including the level of chlorination of the PCDF congeners. Generally, lower chlorinated PCDFs are removed more efficiently than their highly chlorinated counterparts. clu-in.orgepa.gov This is attributed to the higher volatility and gaseous fraction of the lower chlorinated congeners, which facilitates their adsorption onto the carbon surface. clu-in.org However, some studies have also reported efficient adsorption of highly chlorinated congeners. researchgate.net The adsorption mechanism is complex and can be influenced by the specific characteristics of the activated carbon and the flue gas composition.

The operational parameters of the flue gas treatment system also play a crucial role. Studies have shown that increasing the dosage of activated carbon generally leads to a higher removal efficiency for PCDD/Fs. epa.govmee.gov.cn For instance, one study demonstrated that increasing the AC dosage from 0.10 g to 0.20 g at 150 °C improved the PCDF adsorption efficiency from 65.8% to 93.0%. epa.gov Conversely, increasing the adsorption temperature tends to decrease the adsorption capacity of activated carbon. epa.govmee.gov.cn

The table below summarizes the findings from various studies on the removal of PCDFs using activated carbon.

| Study Focus | Key Findings | Reference(s) |

| PCDD/F Removal Efficiency | Average removal rates of 40-69% for total PCDD/Fs were observed in a hazardous waste incinerator. clu-in.org | clu-in.org |

| Effect of Chlorination | Removal efficiencies tend to decrease as the chlorination level of PCDD/Fs increases. clu-in.org Lower chlorinated congeners with higher vapor pressures are more readily adsorbed. clu-in.orgepa.gov | clu-in.orgepa.gov |

| Influence of AC Dosage | Increasing the activated carbon dosage enhances the removal efficiency of PCDD/Fs. epa.govmee.gov.cn | epa.govmee.gov.cn |

| Impact of Temperature | Higher flue gas temperatures can negatively impact the adsorption capacity of activated carbon. epa.govmee.gov.cn | epa.govmee.gov.cn |

| Adsorption Kinetics | Adsorption of volatile congeners often follows Henry's law. clu-in.org | clu-in.org |

Modification of Adsorbents for Enhanced Removal Efficiency

To improve the removal efficiency and cost-effectiveness of PCDF adsorption, research has explored the modification of various adsorbent materials. While specific studies on adsorbents modified for 1,2,3,4,6,9-hexachlorodibenzofuran are limited, the general principles of adsorbent modification can be applied. The primary goals of modification are to increase the specific surface area, optimize the pore structure, and introduce functional groups that can enhance the interaction with target pollutants. aaqr.org

Methods for modifying adsorbents include:

Acid Oxidation: Treatment with acids like nitric acid can introduce oxygen-containing functional groups on the surface of carbonaceous adsorbents, which can alter their surface chemistry and adsorption characteristics. cornell.edu

Doping: Introducing other elements, such as nitrogen, into the carbon structure can create more active sites for adsorption. ecfr.gov

Impregnation: Impregnating activated carbon with chemical reagents can enhance its reactivity towards specific pollutants. For instance, bromine-impregnated activated carbon has been investigated for mercury removal and could have potential for halogenated compounds like PCDFs.

Surface Grafting: Attaching specific chemical moieties to the surface of adsorbents, such as biopolymers, can tailor their selectivity for certain pollutants. www.gov.uk

Microwave or Plasma Treatment: These methods can alter the physical and chemical properties of adsorbents, potentially leading to improved adsorption performance. cornell.edu

Metal-organic frameworks (MOFs) are a class of porous materials that have shown promise as adsorbents. Their high surface area and tunable structures make them potential candidates for capturing PCDFs. Modification of MOFs by introducing functional groups can further enhance their adsorption capabilities through mechanisms like electrostatic interactions, hydrogen bonding, and π-π interactions. aaqr.org

The table below outlines various adsorbent modification techniques and their potential mechanisms for enhancing pollutant removal.

| Modification Technique | Description | Potential Enhancement Mechanism(s) | Reference(s) |

| Acid Oxidation | Treatment with strong acids to introduce surface functional groups. | Altered surface polarity, increased active sites. | cornell.edu |

| Doping | Incorporation of heteroatoms (e.g., nitrogen) into the adsorbent structure. | Creation of new active centers, enhanced electronic properties. | ecfr.gov |

| Surface Grafting | Covalent attachment of functional molecules to the adsorbent surface. | Increased selectivity, tailored surface chemistry. | www.gov.uk |

| Microwave/Plasma Treatment | Use of high-energy processes to modify adsorbent properties. | Increased surface area and porosity, surface activation. | cornell.edu |

| MOF Functionalization | Introduction of functional groups into the structure of metal-organic frameworks. | Enhanced electrostatic, hydrogen bonding, and π-π interactions. | aaqr.org |

Waste Treatment Standards and Technologies for Chlorinated Wastes Containing Hexachlorodibenzofurans

The disposal of wastes contaminated with hexachlorodibenzofurans is subject to stringent environmental regulations. In the United States, the Environmental Protection Agency (EPA) has established treatment standards for hazardous wastes, including those containing PCDFs, under the Resource Conservation and Recovery Act (RCRA). ecfr.gov These standards specify the required treatment technologies or concentration levels that must be met before the waste can be land-disposed. For instance, wastes containing certain hexachlorodibenzofuran congeners are listed as hazardous wastes (e.g., F020, F021, F022, F023, F026, F027, F028) and have specific treatment requirements. epa.gov

Several technologies are available for the treatment of solid and liquid wastes contaminated with PCDFs, including this compound. These can be broadly categorized into thermal and non-thermal treatment methods.

Thermal Treatment Technologies:

Incineration: High-temperature incineration is a well-established technology for the destruction of persistent organic pollutants like PCDFs. clu-in.org Modern incinerators operating at optimal conditions can achieve destruction and removal efficiencies of up to 99.9999%. clu-in.org

Thermal Desorption: This process uses heat to vaporize contaminants from soil or other solid matrices. The volatilized contaminants are then treated in a separate unit, often a thermal oxidizer, where they are destroyed at high temperatures. tuiasi.ro This technology has been successfully applied to remediate dioxin-contaminated soils. tuiasi.ro

Cement Kilns: The high temperatures and long residence times in cement kilns make them suitable for the destruction of chlorinated organic wastes. clu-in.org The alkaline environment within the kiln is also beneficial for neutralizing acidic byproducts. clu-in.org

Vitrification: This in-situ or ex-situ process uses electrical current to melt contaminated soil at very high temperatures, trapping the contaminants in a stable, glass-like solid. clu-in.org

Non-Thermal Treatment Technologies:

Chemical Dechlorination: Processes like the Base-Catalyzed Decomposition (BCD) or APEG process use chemical reagents to strip chlorine atoms from the PCDF molecules, rendering them less toxic. These methods have shown success in treating PCDD/PCDF-contaminated materials. clu-in.org

Non-thermal Plasma: This technology uses electrical discharges to create a plasma that can decompose PCDF molecules. Dechlorination is considered a primary degradation mechanism in this process. researchgate.net

Solvent Extraction: This method uses solvents to remove PCDFs from contaminated soils or sludges. The resulting concentrated extract must then be treated using a destructive technology like incineration. clu-in.org

The table below summarizes various treatment technologies for wastes containing PCDFs.

| Technology Category | Specific Technology | Description | Reference(s) |

| Thermal | High-Temperature Incineration | Destruction of organic compounds at high temperatures in the presence of oxygen. | clu-in.org |

| Thermal | Thermal Desorption | Heating waste to volatilize contaminants for subsequent destruction. | tuiasi.ro |

| Thermal | Cement Kilns | Co-processing of hazardous waste in cement manufacturing kilns. | clu-in.org |

| Thermal | Vitrification | Melting and solidifying contaminated material into a stable glass-like form. | clu-in.org |

| Non-Thermal | Chemical Dechlorination | Use of chemical reagents to remove chlorine atoms from PCDF molecules. | clu-in.org |

| Non-Thermal | Non-thermal Plasma | Use of plasma to induce decomposition and dechlorination of PCDFs. | researchgate.net |

| Non-Thermal | Solvent Extraction | Separation of contaminants from a waste matrix using a solvent. | clu-in.org |

Isomer Specific Characterization and Congener Profile Analysis of Hexachlorodibenzofurans

Importance of Distinct Isomer Profiles for 1,2,3,4,6,9-Hexachlorodibenzofuran

This compound is one of several isomers of hexachlorodibenzofuran, a group of polychlorinated dibenzofurans (PCDFs). ontosight.ai The arrangement of chlorine atoms on the dibenzofuran (B1670420) structure defines the specific isomer and significantly influences its behavior and effects. While all HxCDFs are considered persistent organic pollutants (POPs), their toxicities can vary considerably. ontosight.ai This variation is largely attributed to the planarity of the molecule and the substitution pattern in the lateral (2,3,7,8) positions, which governs the binding affinity to the aryl hydrocarbon (Ah) receptor.

The specific congener profile, or the relative abundance of different isomers, is crucial for several reasons:

Source Apportionment: Different industrial processes and combustion conditions generate distinct PCDF congener profiles. A detailed analysis of the isomer distribution, including the presence and concentration of 1,2,3,4,6,9-HxCDF, can help identify the origin of the contamination.

Environmental Fate and Transport: The physical and chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient, differ among isomers. These differences affect how each isomer moves through and persists in various environmental compartments, including air, water, soil, and biota.

Toxicological Assessment: The toxicity of a PCDF mixture is often evaluated using Toxic Equivalency Factors (TEFs), which relate the toxicity of an individual congener to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). Isomers with lateral chlorine substitutions are generally more toxic. While 1,2,3,4,6,9-HxCDF is not a 2,3,7,8-substituted congener, understanding its concentration is vital for a comprehensive risk assessment of a complex PCDF mixture.

Comparative Analysis of this compound with Other HxCDF Isomers in Environmental Matrices

Studies have shown the presence of various HxCDF isomers in a range of environmental matrices. The relative abundance of 1,2,3,4,6,9-HxCDF compared to other isomers can provide insights into the contamination source and the environmental transformation processes.

For instance, research on emissions from municipal waste incinerators has identified specific PCDF congener patterns. While 2,3,7,8-substituted isomers are often of primary concern due to their toxicity, non-2,3,7,8-substituted isomers like 1,2,3,4,6,9-HxCDF are also detected and contribute to the total PCDF concentration.

The following table provides a conceptual overview of HxCDF isomer distribution that might be found in an environmental sample, such as sediment or soil. The concentrations are for illustrative purposes to highlight the typical range of variation between isomers.

Table 1: Illustrative Congener Profile of Hexachlorodibenzofurans in an Environmental Sample

| Isomer | Concentration (pg/g) |

| 1,2,3,4,7,8-HxCDF | 15 |

| 1,2,3,6,7,8-HxCDF | 8 |

| 1,2,3,7,8,9-HxCDF | 3 |

| 2,3,4,6,7,8-HxCDF | 5 |

| 1,2,3,4,6,9-HxCDF | 2 |

| Other non-2,3,7,8-HxCDFs | 12 |

Note: This table is for illustrative purposes and does not represent actual data from a specific study.

In human and wildlife tissues, the congener profile can be altered due to differential uptake, metabolism, and elimination of isomers. For example, some studies have shown that non-2,3,7,8-substituted congeners may be eliminated more rapidly from the body. nih.gov

Methodologies for Differentiation and Quantification of Hexachlorodibenzofuran Isomers

The accurate differentiation and quantification of HxCDF isomers, including 1,2,3,4,6,9-HxCDF, are essential for reliable environmental and toxicological assessments. The primary analytical technique for this purpose is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).

The general workflow for isomer-specific analysis involves:

Sample Extraction: The PCDFs are extracted from the environmental matrix (e.g., soil, sediment, water, biological tissue) using appropriate solvents and techniques like Soxhlet extraction or pressurized fluid extraction.

Cleanup and Fractionation: The sample extract contains a complex mixture of compounds. A multi-step cleanup process is employed to remove interfering substances. This typically involves column chromatography with various adsorbents such as silica (B1680970) gel, alumina (B75360), and carbon. This step is crucial for separating PCDFs from other chlorinated compounds like polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs).

Instrumental Analysis: The cleaned extract is then injected into an HRGC/HRMS system.

High-Resolution Gas Chromatography (HRGC): A long capillary column with a specific stationary phase is used to separate the different PCDF isomers based on their boiling points and affinity for the stationary phase. The elution order of the isomers is highly reproducible under specific chromatographic conditions.

High-Resolution Mass Spectrometry (HRMS): As the separated isomers elute from the GC column, they enter the mass spectrometer. HRMS provides high mass accuracy, allowing for the differentiation of PCDFs from other compounds with similar nominal masses. Quantification is typically performed using isotope dilution, where a known amount of a ¹³C-labeled internal standard of the target analyte (e.g., ¹³C₁₂-1,2,3,4,6,9-HxCDF) is added to the sample at the beginning of the analytical procedure. isotope.com This accounts for any loss of the native analyte during the extraction and cleanup steps.

The following table summarizes the key aspects of the analytical methodology.

Table 2: Methodologies for Isomer-Specific Analysis of Hexachlorodibenzofurans

| Analytical Step | Technique | Purpose |

| Extraction | Soxhlet, Pressurized Fluid Extraction | Isolate PCDFs from the sample matrix. |

| Cleanup | Column Chromatography (Silica, Alumina, Carbon) | Remove interfering compounds. |

| Separation | High-Resolution Gas Chromatography (HRGC) | Separate individual HxCDF isomers. |

| Detection & Quantification | High-Resolution Mass Spectrometry (HRMS) with Isotope Dilution | Accurately identify and quantify specific isomers like 1,2,3,4,6,9-HxCDF. |

The development and application of these sophisticated analytical methods are critical for advancing our understanding of the environmental behavior and potential risks associated with specific HxCDF isomers like this compound.

Emerging Research Areas and Future Directions in 1,2,3,4,6,9 Hexachlorodibenzofuran Studies

Development of Novel and More Sensitive Analytical Techniques

The accurate detection and quantification of 1,2,3,4,6,9-Hexachlorodibenzofuran in various environmental matrices present a significant analytical challenge. apvma.gov.au The low concentrations at which these compounds are often found necessitate highly specialized and sensitive analytical methods. apvma.gov.au

For decades, the gold standard for the analysis of PCDDs and PCDFs has been high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). nih.govnih.gov This technique offers excellent selectivity and sensitivity for congener-specific determination. nih.gov US EPA Method 1613, which utilizes isotope dilution HRGC/HRMS, is a widely accepted standard for analyzing tetra- through octa-chlorinated dioxins and furans. apvma.gov.au

However, the complexity and high cost of HRGC/HRMS have spurred research into alternative and novel analytical techniques. apvma.gov.au The goal is to develop methods that are not only sensitive and selective but also faster and more cost-effective. nih.gov Emerging areas of research include the exploration of high-performance liquid chromatography (HPLC) with advanced detection systems like UV or mass spectrometry. cdc.govscienceopen.com Other innovative approaches being investigated may include techniques like surface-enhanced Raman spectroscopy for in-situ monitoring in water, though more development is needed. cdc.gov The development of methods based on derivatization reactions followed by HPLC-UV analysis is also a promising avenue for selective analysis. scienceopen.com These advancements are crucial for expanding monitoring capabilities and improving the understanding of the global distribution of specific PCDF congeners like this compound. nih.gov

| Research Focus | Current Standard Method | Emerging Techniques | Goal |

| PCDF Analysis | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) | High-Performance Liquid Chromatography (HPLC) with advanced detectors, Surface-Enhanced Raman Spectroscopy, Derivatization-based HPLC-UV | Increased sensitivity, reduced analysis times, lower cost, potential for in-situ monitoring |

Advanced Environmental Modeling of Transport and Fate

Understanding the movement and long-term behavior of this compound in the environment is essential for assessing exposure risks. Advanced environmental modeling plays a crucial role in predicting how this compound is transported through air, water, and soil, and how it accumulates in the food web.

Complex modeling systems are employed to simulate the atmospheric dispersion and deposition of PCDD/Fs from industrial sources. For instance, the RAMS/CALMET/CALPUFF modeling system has been used to simulate how these compounds are distributed through wet and dry deposition, following prevailing wind directions or being concentrated near emission sources during precipitation events. researchgate.net

A significant area of emerging research is the development of integrated multi-media models that can simulate the transport and fate of PCDD/Fs across different environmental compartments with high spatiotemporal resolution. nih.gov One novel approach proposes coupling a Multi-media Urban Mode (MUM) model with an atmospheric chemical transport model that incorporates a dual adsorption model to better capture the gas-particle partitioning of these compounds in the atmosphere. nih.gov Such advanced models are critical for a more nuanced understanding of the impacts of emissions, climate, and urbanization on PCDF pollution and for identifying potential accumulation hotspots. nih.gov These models are foundational for creating systematic assessments of health risks associated with exposure through various environmental pathways. nih.gov

Investigation of Undocumented Formation Pathways

This compound, like other PCDFs, is not intentionally produced but forms as an unintentional byproduct in a variety of industrial and thermal processes. scielo.brwikipedia.orgfrontiersin.org Major sources include waste incineration, metallurgical industries, and the chemical manufacturing of products like pesticides and herbicides. scielo.brfrontiersin.orgresearchgate.netaaqr.org PCDFs can be formed during the combustion of organic materials that contain chlorine, such as polyvinyl chloride (PVC) and polychlorinated biphenyls (PCBs). wikipedia.org

While many general formation mechanisms are known, research continues to investigate more specific and previously undocumented pathways that can lead to the creation of particular congeners like this compound. For example, studies have identified the production of vinyl chloride as a source of PCDFs, with residues from this process showing high concentrations of these compounds. nih.gov Furthermore, research in specific regions has pointed to impurities in chlorinated herbicides as a significant source of PCDD/Fs in the local marine environment. rsc.org

Future research will likely focus on identifying specific precursor compounds and reaction conditions in various industrial settings that favor the formation of this isomer. Kinetic models are being developed to better understand the competing formation and destruction reactions of PCDD/Fs at high temperatures, which can help in optimizing industrial processes to minimize their release. lidsen.com A deeper understanding of these novel and specific formation pathways is essential for developing effective source reduction strategies.

| Process Type | Known Precursors/Sources | Potential for Undocumented Pathways |

| Thermal Processes | Incomplete combustion of chlorine-containing materials (e.g., PVC, PCBs) | Specific temperature ranges and catalyst interactions leading to unique congener profiles |

| Chemical Manufacturing | Production of chlorinated herbicides, pesticides, vinyl chloride | Identification of specific impurities or side-reactions in the synthesis of other chlorinated compounds |

| Secondary Sources | Sewage sludge, contaminated soils | Transformation of other chlorinated compounds into PCDFs under specific environmental conditions |

Innovative Approaches to Environmental Remediation

Cleaning up sites contaminated with persistent organic pollutants such as this compound is a significant environmental challenge. neptjournal.com Conventional methods can be costly and disruptive, leading researchers to explore more innovative and sustainable remediation technologies. researchgate.net

Bioremediation is at the forefront of these innovative approaches. nih.gov This technique utilizes microorganisms, such as bacteria and fungi, to break down hazardous substances into less toxic compounds. neptjournal.comnih.gov The application of bioremediation to PCDF-contaminated soils and groundwater is an area of intensive development. nih.govtaylorfrancis.com Both aerobic and anaerobic microbial pathways are being studied for their potential to degrade these recalcitrant compounds. neptjournal.com

Other promising innovative technologies include:

Phytoremediation : This eco-friendly approach uses plants to absorb, accumulate, or degrade contaminants from soil and water. wastebits.com

In-Situ Chemical Oxidation (ISCO) : This method involves injecting chemical oxidants into the contaminated area to break down pollutants into less harmful substances. wastebits.com

Nanoremediation : This emerging technique uses nanoparticles for the treatment of toxic organic pollutants. A related field, nanobioremediation, combines the use of nanomaterials with microorganisms to enhance the degradation of hazardous compounds and is considered a promising tool for future environmental remediation. neptjournal.com

These innovative technologies, often used in combination, offer the potential for more effective, economical, and environmentally sustainable solutions for the remediation of sites contaminated with this compound. neptjournal.comwastebits.com

Q & A

Basic: What analytical techniques are recommended for detecting 1,2,3,4,6,9-Hexachlorodibenzofuran in environmental samples?

Methodological Answer:

Detection requires high sensitivity due to its trace environmental concentrations. Use high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) for isomer-specific identification . Isotope dilution methods with -labeled analogs (e.g., 50 µg/mL in nonane) improve quantification accuracy by correcting matrix effects and recovery losses during extraction . Sample preparation typically involves Soxhlet extraction with toluene/nonane mixtures, followed by silica gel and activated carbon column cleanup to remove interfering compounds .

Basic: What are the key physicochemical properties of this compound influencing environmental persistence?

Methodological Answer:

Key properties include:

- Molecular weight : 374.87 g/mol (calculated for CHClO), contributing to low vapor pressure and semi-volatility.

- Aqueous solubility : Estimated <1.77 × 10 g/L (based on analogous isomers like 1,2,3,6,7,8-HxCDF), favoring adsorption to organic matter in soils/sediments .

- Log Kow (octanol-water partition coefficient) : Predicted >6.5, indicating high lipophilicity and bioaccumulation potential .

These properties necessitate studies on its partitioning behavior using fugacity models and long-term monitoring in hydrophobic matrices like sediments .

Advanced: How can researchers resolve data discrepancies in environmental concentrations of this compound across studies?

Methodological Answer:

Discrepancies (e.g., sediment concentrations ranging from 20.3 ± 8.7 to 67.3 ± 24 ng/g) arise from:

- Matrix effects : Normalize data using certified reference materials (CRMs) specific to sediments/sludges .

- Isomer misidentification : Cross-validate with isomer-specific HRGC retention times and mass spectral libraries (e.g., EPA Method 1613) .

- Extraction efficiency : Optimize solvent systems (e.g., 10% toluene/nonane) and spike samples with isotopically labeled internal standards to correct recovery rates .

Advanced: What methodologies enable isomer-specific quantification of this compound in complex matrices?

Methodological Answer:

Isomer separation challenges stem from structural similarities. Mitigate this by:

- Chromatographic optimization : Use DB-5MS capillary columns (60 m × 0.25 mm ID) with slow temperature ramping (2°C/min) to enhance resolution .

- Mass spectrometric parameters : Monitor [M] ions at m/z 374.8402 (Cl) and confirm with two qualifier ions (e.g., m/z 306.8545 and 240.9123) at resolving power ≥10,000 .

- Synthetic standards : Employ custom-synthesized 1,2,3,4,6,9-HxCDF (CAS 69698-60-8) for calibration curves, as commercial availability is limited .

Advanced: How is the bioaccumulation potential of this compound assessed in aquatic ecosystems?

Methodological Answer:

- Trophic magnification studies : Measure lipid-normalized concentrations in benthic organisms (e.g., bivalves) and predatory fish using HRGC/HRMS .

- Biomagnification factors (BMFs) : Calculate BMFs >1 in food webs, supported by its high log Kow and resistance to metabolic degradation .

- In vitro assays : Use hepatic microsomes to estimate half-lives (>100 hours in fish), confirming persistence .

Basic: What regulatory guidelines govern the analysis of this compound in environmental samples?

Methodological Answer:

Adhere to:

- EPA Method 1613 : Mandates HRGC/HRMS for water/soil/sediment analysis with detection limits ≤0.08 pg/L .

- European Standard EN-1948 : Specifies isotope dilution for air emissions monitoring, requiring 1,2,3,4,6,9-HxCDF reporting in toxic equivalency (TEQ) calculations .

- Quality control : Include method blanks, duplicates, and CRMs (e.g., Wellington Laboratories’ sediment standards) to ensure precision (±15% RSD) .

Advanced: What experimental designs are optimal for studying the photodegradation of this compound?

Methodological Answer:

- Light sources : Simulate solar UV (290–400 nm) using xenon arc lamps with cutoff filters .

- Reaction media : Conduct experiments in organic solvents (e.g., hexane) and aqueous suspensions of humic acids to model natural conditions.

- Degradation products : Identify dechlorinated intermediates (e.g., penta- and tetrachloro derivatives) via time-resolved HRGC/HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.